![molecular formula C14H13ClFNO2 B2921420 2-{[(3-Chloro-4-fluorophenyl)amino]methyl}-6-methoxyphenol CAS No. 415968-50-2](/img/structure/B2921420.png)
2-{[(3-Chloro-4-fluorophenyl)amino]methyl}-6-methoxyphenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
High-Performance Liquid Chromatography
"2-{[(3-Chloro-4-fluorophenyl)amino]methyl}-6-methoxyphenol" and similar compounds have been used in analytical chemistry, particularly in high-performance liquid chromatography (HPLC). For instance, a study used a related compound as a fluorogenic labelling reagent for HPLC of biologically important thiols, demonstrating its application in pharmaceutical formulations (Gatti et al., 1990).
Organometallic Synthesis
These compounds are also significant in organometallic chemistry. A study on the synthesis and structure of phosphazene-(eta 6-arene)chromium tricarbonyl derivatives, where similar fluoro and chloro-substituted phenols were used, highlights their role in creating complex organometallic structures (Allcock et al., 1991).
Anticancer Research
In the field of pharmacology, these compounds have shown potential in anticancer research. A study synthesized a series of diarylpiperidin-4-one O-methyloximes with fluoro, chloro, and other substituents, evaluating their antiproliferative activity against human cervical carcinoma (HeLa) cell lines, suggesting their potential in anticancer drug synthesis (Parthiban et al., 2011).
Radical Scavenging Activity
The effect of donor and acceptor groups on the radical scavenging activity of phenol has been studied using density functional theory. Such studies provide insights into the antioxidant properties of these compounds (Al‐Sehemi & Irfan, 2017).
Synthetic Organic Chemistry
These compounds are significant in synthetic organic chemistry. For example, studies have explored the synthesis and reactions of related fluorophenols, contributing to the development of new organic synthesis methodologies (Pimenova et al., 2003).
Microbial Transformation
In microbiology, studies have investigated the microbial transformation of phenolic compounds, where compounds like this compound might play a role in environmental biodegradation processes (Bisaillon et al., 1993).
Propiedades
IUPAC Name |
2-[(3-chloro-4-fluoroanilino)methyl]-6-methoxyphenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClFNO2/c1-19-13-4-2-3-9(14(13)18)8-17-10-5-6-12(16)11(15)7-10/h2-7,17-18H,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGFABZAWGFHXBN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1O)CNC2=CC(=C(C=C2)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClFNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
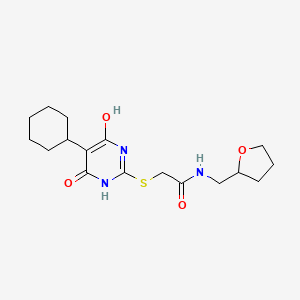
![8-(2-((4-bromophenyl)amino)ethyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2921338.png)

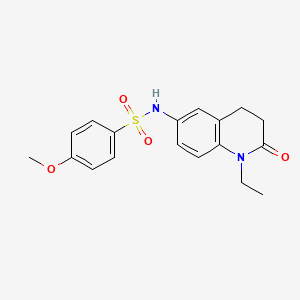
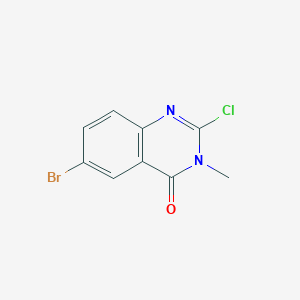
![N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2921348.png)
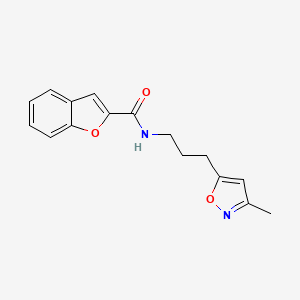
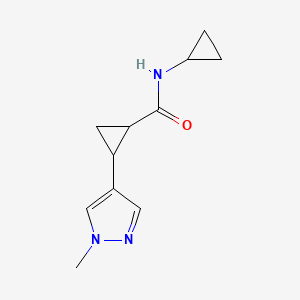

![5-tert-butyl-3-(4-chlorophenyl)-7-(1H-imidazol-1-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2921353.png)
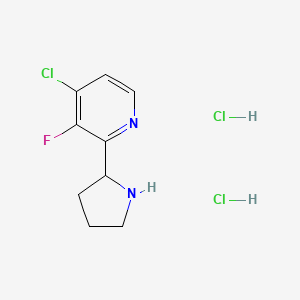
![N-(3-fluorophenyl)-4-({[(5-phenyl-2-thienyl)sulfonyl]amino}methyl)benzamide](/img/structure/B2921358.png)
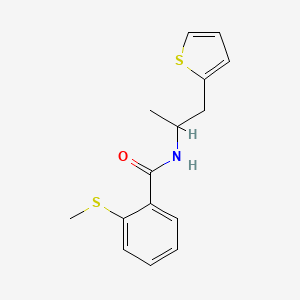
![Ethyl 3-{[5-(azepan-1-ylsulfonyl)-2-chlorobenzoyl]amino}benzoate](/img/structure/B2921360.png)
